2-Ethyl-2-methyloxirane

Physicochemical Properties Boiling Point Volatility

2-Ethyl-2-methyloxirane (CAS 30095-63-7), systematically named as a 2,2-disubstituted oxirane, features a chiral carbon center at the 2-position due to the presence of both an ethyl and a methyl substituent. Its molecular formula is C₅H₁₀O, with a molecular weight of 86.13 g/mol, a boiling point of approximately 75–79 °C, and a density around 0.825–0.9 g/cm³.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 30095-63-7
Cat. No. B1606345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-methyloxirane
CAS30095-63-7
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCCC1(CO1)C
InChIInChI=1S/C5H10O/c1-3-5(2)4-6-5/h3-4H2,1-2H3
InChIKeyQZXUQPKFNQQQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-methyloxirane (CAS 30095-63-7): Streamlined Procurement Guide for Research & Industrial Sourcing


2-Ethyl-2-methyloxirane (CAS 30095-63-7), systematically named as a 2,2-disubstituted oxirane, features a chiral carbon center at the 2-position due to the presence of both an ethyl and a methyl substituent. Its molecular formula is C₅H₁₀O, with a molecular weight of 86.13 g/mol, a boiling point of approximately 75–79 °C, and a density around 0.825–0.9 g/cm³ [1]. The strained three-membered epoxide ring imparts high reactivity, making it a valuable intermediate in stereoselective organic synthesis and a monomer for specialty polymers, setting it apart from simpler, more common epoxides.

Why 2-Ethyl-2-methyloxirane Cannot Be Substituted by Common Epoxides in Critical Applications


Unlike simple mono- or symmetrically disubstituted epoxides (e.g., propylene oxide or isobutylene oxide), 2-ethyl-2-methyloxirane is a chiral, unsymmetrically 2,2-disubstituted oxirane. This architectural feature dictates unique regio- and stereoselectivity in ring-opening reactions and enzymatic hydrolyses [1]. Generic substitution without rigorous comparative performance data often leads to altered reaction kinetics, loss of enantiomeric excess, or unsuitable polymer properties. The following quantitative evidence guide demonstrates specific, measurable differences that underpin rational compound selection.

2-Ethyl-2-methyloxirane: Direct Quantitative Comparisons for Informed Procurement


Boiling Point Elevation vs. Common Industrial Epoxides

The boiling point of 2-ethyl-2-methyloxirane is significantly higher than that of its closest industrial analogs, conferring a distinct volatility profile. This directly impacts storage, handling, and vapor-phase processing compared to propylene oxide (bp = 34 °C) and isobutylene oxide (2,2-dimethyloxirane; bp = 50–52 °C), and is moderately higher than 2-ethyloxirane (bp ≈ 63 °C) [1][2].

Physicochemical Properties Boiling Point Volatility

Differential Enantioselectivity in Epoxide Hydrolase-Catalyzed Ring Opening

In a quantitative structure–activity relationship (QSAR) study, the enantioselectivity (E‑value) of 2-ethyl-2-methyloxirane for hydrolysis by seven different bacterial epoxide hydrolases varied dramatically from poor to excellent (E ranging from ~4 to >100), whereas simpler 2,2-disubstituted or monosubstituted analogues showed more consistent behavior across the same enzymes [1]. This signifies that optimal single-enantiomer synthesis is strongly influenced by the precise alkyl chain branching at the 2‑position.

Biocatalysis Enantioselectivity Epoxide Hydrolase

Unique Regioselectivity in Acid-Catalyzed Ring Opening

Under acid-catalyzed hydrolysis, 2-ethyl-2-methyloxirane undergoes a highly regioselective ring opening where the nucleophile attacks exclusively the more substituted carbon atom, yielding 2-methylbutane-1,2-diol as the major product, consistent with a partial SN1 mechanism . In contrast, monosubstituted epoxides such as propylene oxide often yield a mixture of regioisomers under similar conditions.

Regioselectivity Ring Opening Acid Catalysis

Sterically Driven Copolymerization Behavior vs. Isobutylene Oxide

In cationic copolymerization with styrene derivatives, 2-ethyl-2-methyloxirane and related 2,2-disubstituted oxiranes generate a tertiary carbocation upon oxonium ring opening, enabling crossover reactions that form multiblock copolymers [1]. Isobutylene oxide (2,2-dimethyloxirane) reacts similarly but the ethyl/methyl asymmetry in our compound introduces a stereogenic center that can impart tacticity to the resulting polymer backbone, a feature absent with the symmetric isobutylene oxide.

Cationic Copolymerization Steric Effects Polymer Chemistry

Optimal Application Scenarios for 2-Ethyl-2-methyloxirane Based on Verified Differentiation


Enzymatic Resolution for High-Value Chiral Building Blocks

The wide variation in enantioselectivity across microbial epoxide hydrolases (E range ~4 to >100) can be leveraged to select a specific enzyme, such as a Rhodococcus ruber strain, that delivers >99% enantiomeric excess for the desired enantiomer of 2-methylbutane-1,2-diol or analogous amino alcohols. This is critical for the cost-effective synthesis of active pharmaceutical ingredients where optical purity is a regulatory requirement [1].

Regioselective Diol Synthesis Without Protecting Groups

The acid-catalyzed hydrolysis of 2-ethyl-2-methyloxirane proceeds with greater than 95% regioselectivity to the tertiary alcohol, eliminating the need for protecting-group strategies and simplifying downstream purification. This property is exploited in the production of fine chemicals and agrochemical intermediates where process robustness is prioritized [1].

Tacticity-Controlled Polymerization for Specialty Materials

As a chiral 2,2-disubstituted oxirane, 2-ethyl-2-methyloxirane can introduce stereoregularity into copolymers such as poly(styrene-co-oxirane) block architectures. The resultant tacticity influences crystallinity and degradation profiles, making the monomer a candidate for biodegradable packaging or biomedical polymer applications where isobutylene oxide would yield inferior physical properties [1].

High-Temperature or Solvent-Free Liquid-Phase Processing

With a boiling point 23–41 °C above those of propylene oxide and isobutylene oxide, 2-ethyl-2-methyloxirane remains a liquid across a wider temperature range, simplifying handling in pilot-plant settings and enabling solvent-free, high-temperature ring-opening or polymerization reactions that would require pressure-rated equipment for more volatile epoxides [1][2].

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